LogP Elevation by >2 Log Units Versus the 3-Des-Ethyl Analog: Impact on Partitioning and Permeability
The target compound 4-bromo-3-ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 917899-20-8) exhibits a predicted LogP of 1.94 . In contrast, the direct 3-des-ethyl comparator 4-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 214342-72-0) has a reported predicted LogP of −0.15 (Fluorochem data) . This represents a >2 log unit difference attributable to the 3-ethyl substituent, translating to an approximately 100-fold difference in octanol–water partition coefficient. Such a shift would substantially alter membrane permeability, plasma protein binding, and pharmacokinetic distribution if the compounds were evaluated in a biological context.
| Evidence Dimension | Computed/experimental octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.94 (predicted; Chemsrc) |
| Comparator Or Baseline | 4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 214342-72-0): LogP = −0.15 (predicted; Fluorochem) |
| Quantified Difference | ΔLogP ≈ +2.09 (target minus comparator); ~123-fold higher theoretical partition coefficient |
| Conditions | Predicted/computed LogP values from different databases; cross-study comparison. Both are predicted values and should be treated as indicative rather than absolute. |
Why This Matters
For medicinal chemistry programs, the >2 log unit LogP difference means the 3-ethyl analog cannot be substituted by the 3-des-ethyl version without fundamentally altering the compound's ADME profile and membrane partitioning behavior.
